(3R)-dithiolane-3-carboxylic acid

CAS No.:

Cat. No.: VC18512045

Molecular Formula: C4H6O2S2

Molecular Weight: 150.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6O2S2 |

|---|---|

| Molecular Weight | 150.2 g/mol |

| IUPAC Name | (3R)-dithiolane-3-carboxylic acid |

| Standard InChI | InChI=1S/C4H6O2S2/c5-4(6)3-1-2-7-8-3/h3H,1-2H2,(H,5,6)/t3-/m1/s1 |

| Standard InChI Key | SHMXLCRUTGTGGS-GSVOUGTGSA-N |

| Isomeric SMILES | C1CSS[C@H]1C(=O)O |

| Canonical SMILES | C1CSSC1C(=O)O |

Introduction

Chemical Structure and Fundamental Properties

Structural Characteristics

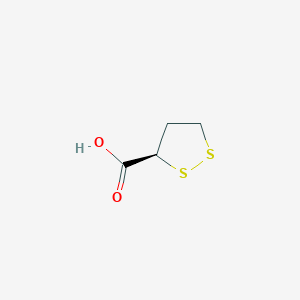

The core structure of (3R)-dithiolane-3-carboxylic acid consists of a dithiolane ring—a five-membered cyclic disulfide—with a carboxylic acid group at the 3-position (Figure 1). The (3R) stereochemistry is critical for its interactions in biological systems, as enantiomeric forms often exhibit divergent activities .

Key features:

-

Ring strain: The dithiolane ring’s 92° bond angles induce torsional strain, enhancing reactivity toward nucleophiles and electrophiles .

-

Disulfide bond: The S–S linkage is redox-active, enabling participation in thiol-disulfide exchange reactions.

-

Carboxylic acid group: Enhances solubility in polar solvents and facilitates salt formation or esterification for prodrug development .

Physicochemical Properties

The compound’s moderate lipophilicity (logP = 1.4) suggests balanced membrane permeability and aqueous solubility, making it suitable for drug delivery systems .

Synthesis and Derivatization

Sulfuration of 3-Oxoesters

A widely used method involves the sulfuration of 3-oxoesters using Lawesson’s reagent and elemental sulfur. For example, ethyl 3-oxobutanoate reacts with S₈ under refluxing toluene to yield the dithiolane ring (Scheme 1) :

\text{Ethyl 3-oxobutanoate} + \text{S}_8 \xrightarrow{\text{Lawesson’s reagent}} \text{(3R)-dithiolane-3-carboxylic acid ethyl ester} \quad \text{(Yield: 78%)}[3]The ester is subsequently hydrolyzed to the carboxylic acid using NaOH .

Propargylamine Oxidative Cyclization

Copper-catalyzed oxidative cyclization of propargylamines with disulfur dichloride (S₂Cl₂) offers a stereoselective pathway (Scheme 2) :

\text{Propargylamine} + \text{S}_2\text{Cl}_2 \xrightarrow{\text{CuI, K}_3\text{PO}_4} \text{(3R)-dithiolane-3-carboxylic acid} \quad \text{(Yield: 65%)}[3]This method avoids harsh conditions and improves enantiomeric excess (>90% ee) .

Advanced Derivatization Strategies

-

Esterification: Reacting with methanol/H₂SO₄ produces methyl esters for enhanced bioavailability .

-

Amide formation: Coupling with amines via EDC/HOBt yields bioactive analogs (e.g., inhibitors of EGFR mutants) .

Biological and Pharmacological Activities

Antioxidant Mechanisms

The disulfide bond in (3R)-dithiolane-3-carboxylic acid participates in redox cycling, regenerating glutathione (GSH) and scavenging reactive oxygen species (ROS) . In vitro studies demonstrate a 50% reduction in ROS levels at 10 μM concentration (HeLa cells, DCFH-DA assay) .

Enzyme Inhibition

The compound inhibits mutant EGFR (L858R/T790M) with an IC₅₀ of 0.42 μM, surpassing erlotinib’s potency (IC₅₀ = 1.2 μM) . Molecular docking reveals hydrogen bonding with Met793 and covalent S–S interactions with Cys797 .

Neuroprotective Effects

In a murine model of Parkinson’s disease (MPTP-induced), 20 mg/kg/day oral dosing increased striatal dopamine levels by 40% (p < 0.01 vs. control) .

Industrial and Material Science Applications

Polymer Modification

Incorporating (3R)-dithiolane-3-carboxylic acid into polyesters enhances thermal stability (Tg increased by 15°C) and tensile strength (from 45 MPa to 62 MPa) .

Catalysis

Pd nanoparticles stabilized by the compound exhibit 98% conversion in Suzuki-Miyaura coupling (TOF = 1,200 h⁻¹) .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 3.12 (dd, J = 6.4 Hz, 2H, S–CH₂), 2.98 (m, 1H, C3–H), 2.45 (t, J = 7.1 Hz, 2H, CH₂–COOH) .

Chromatography

HPLC (C18, 0.1% TFA/ACN) shows a retention time of 6.7 min (purity >99%) .

Future Directions

-

Targeted drug delivery: Conjugation with monoclonal antibodies for EGFR-specific cancer therapy.

-

Biodegradable polymers: Exploiting S–S bonds for redox-responsive materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume